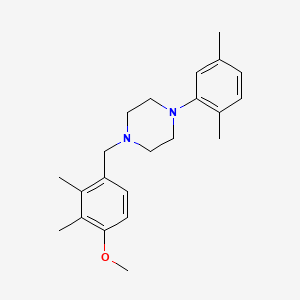
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide, also known as CMDB, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. CMDB belongs to the class of benzamide derivatives and has been studied for its pharmacological effects on various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including DNA topoisomerase II and protein kinase C. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide's low solubility in water can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term toxicity of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3-chloro-4-methoxyaniline and 3,5-dimethylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has been studied extensively for its potential therapeutic properties, including its anti-tumor, anti-inflammatory, and anti-microbial effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-6-11(2)8-12(7-10)16(19)18-13-4-5-15(20-3)14(17)9-13/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXDPNRMYHSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


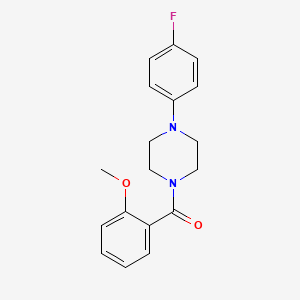
![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)
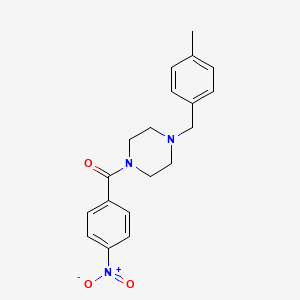
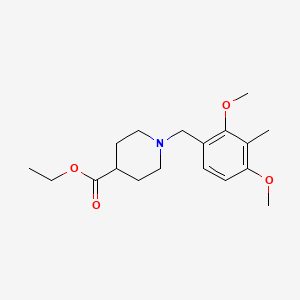
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)
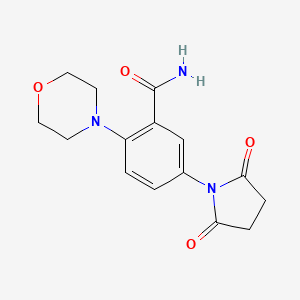


![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
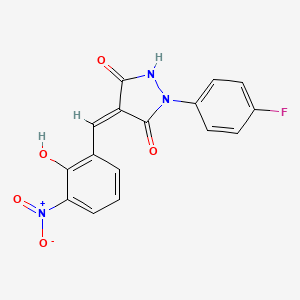
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)
